molecular formula C7H6BiO4 B1667449 Bismuth subsalicylate CAS No. 14882-18-9

Bismuth subsalicylate

Cat. No.: B1667449
CAS No.: 14882-18-9
M. Wt: 363.10 g/mol
InChI Key: QBWLKDFBINPHFT-UHFFFAOYSA-L
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Description

Bismuth subsalicylate is a well-known compound primarily used as an antidiarrheal and anti-inflammatory agent. It is commonly found in over-the-counter medications like Pepto-Bismol and Kaopectate. This compound has been used for over a century to treat various gastrointestinal discomforts, including nausea, indigestion, upset stomach, and diarrhea .

Mechanism of Action

Target of Action

Bismuth subsalicylate primarily targets the gastrointestinal tract, where it exhibits antibacterial and gastroprotective properties . It is particularly effective against Helicobacter pylori, a bacterium implicated in various gastrointestinal disorders .

Mode of Action

This compound works through several mechanisms:

Biochemical Pathways

This compound affects several biochemical pathways. It hydrolyzes in the gut to bismuth oxychloride and salicylic acid, and less commonly, bismuth hydroxide . These compounds are believed to have bactericidal effects. In particular, salicylic acid is effective against enterotoxigenic E. coli, a common cause of traveler’s diarrhea .

Pharmacokinetics

This compound undergoes chemical dissociation in the gastrointestinal tract to bismuth subcarbonate and sodium salicylate . Bismuth is minimally absorbed, but the salicylate is readily absorbed . The salicylic acid is absorbed and therapeutic concentrations of salicylic acid can be found in blood after this compound administration .

Result of Action

The result of this compound’s action is the relief of various gastrointestinal symptoms, such as nausea, heartburn, indigestion, upset stomach, and diarrhea . It is also used to eradicate H. pylori infection in patients with duodenal ulcer disease .

Action Environment

The action of this compound is influenced by the physiological environment of the gastrointestinal tract. Research is ongoing to develop new bismuth compounds and approaches to overcome this challenge .

Biochemical Analysis

Biochemical Properties

It is believed to react with other anions like bicarbonate and phosphate to form bismuth subcarbonate and bismuth phosphate salts .

Cellular Effects

Bismuth subsalicylate has been shown to have significant effects on various types of cells and cellular processes. For instance, it is used for the treatment of ulcers and H. pylori infection .

Molecular Mechanism

The molecular mechanism of this compound is complex and multi-targeted. It eradicates H. pylori through a combination of bioinformatics analysis and bioassays .

Temporal Effects in Laboratory Settings

Its layered structure and the presence of various disorders, including variations in the stacking of layers, have been revealed through high-resolution scanning transmission electron microscopy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth subsalicylate can be synthesized through the reaction of bismuth oxide with salicylic acid. The reaction is typically carried out in an aqueous medium, where bismuth oxide is gradually added to a heated solution of salicylic acid. The reaction proceeds as follows:

Bi2O3+2C7H6O32C7H5BiO4+H2O\text{Bi}_2\text{O}_3 + 2\text{C}_7\text{H}_6\text{O}_3 \rightarrow 2\text{C}_7\text{H}_5\text{BiO}_4 + \text{H}_2\text{O} Bi2​O3​+2C7​H6​O3​→2C7​H5​BiO4​+H2​O

The product is then filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of advanced filtration and drying techniques further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Bismuth subsalicylate undergoes various chemical reactions, including hydrolysis, oxidation, and complexation. In the gastrointestinal tract, it hydrolyzes to form bismuth oxychloride and salicylic acid .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bismuth subsalicylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

InChI

InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+2;/p-2
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InChI Key

QBWLKDFBINPHFT-UHFFFAOYSA-L
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)O[Bi]O2.O
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Molecular Formula

C7H6BiO4
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DSSTOX Substance ID

DTXSID6024622
Record name Bismuth subsalicylate
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Molecular Weight

363.10 g/mol
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Physical Description

Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992), Dry Powder; Liquid, White or nearly white odorless solid; [Merck Index] White or yellow odorless powder; [MSDSonline]
Record name BISMUTH SUBSALICYLATE
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Solubility

Insoluble (<1 mg/ml at 71.1 °F) (NTP, 1992), ALMOST INSOL IN WATER OR ALCOHOL, SOL IN ACIDS & ALKALIES; INSOL IN ETHER, SOL IN OIL
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Vapor Pressure

0.00000607 [mmHg]
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Mechanism of Action

The exact mechanism of bismuth subsalicylate is not fully understood. Bismuth subsalicylate is an insoluble complex that constitutes salicylic acid and trivalent bismuth. Once orally administered, bismuth subsalicylate hydrolyzes in the stomach into bismuth oxychloride, which is minimally absorbed into the bloodstream, and salicylic acid, which is almost completely absorbed. Bismuth interacts with other anions and compounds, such as hydrochloric acid, bicarbonate, phosphate, and hydrogen sulfide, in the gastrointestinal tract to form bismuth salts such as bismuth oxychloride, bismuth subcarbonate, bismuth phosphate, and bismuth sulfide. Bismuth salts possess bactericidal and antimicrobial activity, mainly by preventing bacteria from binding and growing on the mucosal cells of the stomach. It has no effects on normal gut flora. By preventing bacteria from binding to mucosal cells, bismuth subsalicylate prevents intestinal secretion and fluid loss, promotes fluid and electrolyte reabsorption, reduces gastrointestinal inflammation, and promotes the healing of pre-existing ulcer in the stomach. Salicylic acid from dissociated bismuth subsalicylate adds to the anti-inflammatory actions of bismuth salts by inhibiting the cyclooxygenase enzyme and limiting the formation of prostaglandin, a pro-inflammatory mediator. Bismuth subsalicylate exhibits cytoprotective and demulcent activity, which makes it an effective drug in peptic ulcer disease. It blocks the adhesion of H. pylori to the gastric epithelial cells and blocks the bacteria's enzyme activities, including phospholipase, protease, and urease., IN THE Y-1 ADRENAL CELL TISSUE CULTURE SYSTEM, A PREPN CONTAINING BISMUTH SUBSALICYLATE REDUCED THE ACTIVITY OF CRUDE TOXIN FROM VIBRIO CHOLERAE BY 104-FOLD AS COMPARED WITH THE ACTIVITY OF CONTROLS. SIMILAR RESULTS WERE OBTAINED USING THE ADULT RABBIT LIGATED INTESTINAL LOOP MODEL. THE PREPN FAILED TO AFFECT CRUDE ESCHERICHIA COLI OR CHOLERA TOXIN ACTIVITY ONCE THESE TOXINS HAD BECOME BOUND TO INTESTINAL MUCOSA., ATTAPULGITE & PEPTO-BISMOL WERE EFFECTIVE IN REDUCING FLUID ACCUMULATION IN LIGATED SEGMENTS OF PIG INTESTINE INFECTED WITH ENTEROPATHOGENIC ESCHERICHIA COLI. FOR PEPTO-BISMOL THIS EFFECT WAS ASSOCIATED WITH AN ANTIBACTERIAL AS WELL AS AN ANTITOXIC EFFECT, PROBABLY DUE TO ITS ABSORBENT PROPERTIES. AN ASPIRIN-LIKE EFFECT IN THE GUT DUE TO THE ACTIVE INGREDIENT BISMUTH SUBSALICYLATE MAY HAVE CONTRIBUTED TO THE EFFECTIVENESS OF PEPTO-BISMOL.
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Color/Form

MICROSCOPIC PRISMS, WHITE, BULKY CRYSTALLINE POWDER

CAS No.

14882-18-9
Record name BISMUTH SUBSALICYLATE
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Melting Point

>350
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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